- Highly efficient heterogeneous copper-catalysed O-arylation of phenols by nitroarenes leading to diaryl ethers, Journal of Chemical Research, 2017, 41(12), 725-729

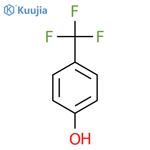

Cas no 90035-20-4 (4-[4-(trifluoromethyl)phenoxy]benzaldehyde)

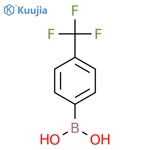

![4-[4-(trifluoromethyl)phenoxy]benzaldehyde structure](https://pt.kuujia.com/scimg/cas/90035-20-4x500.png)

90035-20-4 structure

Nome do Produto:4-[4-(trifluoromethyl)phenoxy]benzaldehyde

4-[4-(trifluoromethyl)phenoxy]benzaldehyde Propriedades químicas e físicas

Nomes e Identificadores

-

- 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde

- 4-[4-(trifluoromethyl)phenoxy]benzaldehyde

- Benzaldehyde,4-[4-(trifluoromethyl)phenoxy]-

- 4-(4-TRIFLUOROMETHYL-PHENOXY)-BENZALDEHYDE

- Benzaldehyde, 4-[4-(trifluoromethyl)phenoxy]-

- 4-(4-TRIFLUOROMETHYLPHENOXY)BENZALDEHYDE

- RFPORHXEHBGCCJ-UHFFFAOYSA-N

- 4(p-trifluoromethylphenoxy)benzaldehyde

- AX8035361

- ST2417968

- W9281

- 4-{[4-(trifluoromethyl)phenyl]ox

- 4-[4-(Trifluoromethyl)phenoxy]benzaldehyde (ACI)

- SCHEMBL184377

- 90035-20-4

- DB-396296

- DTXSID50535690

- SY107675

- CS-0157439

- DS-13008

- O11069

- J-513570

- MFCD09026265

- 4-{[4-(trifluoromethyl)phenyl]oxy}benzaldehyde

- AKOS015920203

-

- MDL: MFCD09026265

- Inchi: 1S/C14H9F3O2/c15-14(16,17)11-3-7-13(8-4-11)19-12-5-1-10(9-18)2-6-12/h1-9H

- Chave InChI: RFPORHXEHBGCCJ-UHFFFAOYSA-N

- SMILES: O=CC1C=CC(OC2C=CC(C(F)(F)F)=CC=2)=CC=1

Propriedades Computadas

- Massa Exacta: 266.05500

- Massa monoisotópica: 266.05546401g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 5

- Contagem de Átomos Pesados: 19

- Contagem de Ligações Rotativas: 3

- Complexidade: 288

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 26.3

- XLogP3: 3.8

Propriedades Experimentais

- Densidade: 1.297

- Ponto de ebulição: 326.855°C at 760 mmHg

- Ponto de Flash: 146.524°C

- Índice de Refracção: 1.54

- PSA: 26.30000

- LogP: 4.31020

4-[4-(trifluoromethyl)phenoxy]benzaldehyde Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228079-250mg |

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |

90035-20-4 | 95% | 250mg |

¥869.00 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228079-5g |

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |

90035-20-4 | 95% | 5g |

¥4639.00 | 2024-04-26 | |

| abcr | AB485010-1 g |

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde; . |

90035-20-4 | 1g |

€330.70 | 2023-04-20 | ||

| eNovation Chemicals LLC | Y0984130-10g |

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |

90035-20-4 | 95% | 10g |

$750 | 2023-09-03 | |

| Ambeed | A189323-100mg |

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |

90035-20-4 | 95% | 100mg |

$60.0 | 2025-02-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T65250-250mg |

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |

90035-20-4 | 95% | 250mg |

¥636.0 | 2023-09-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SW264-1g |

4-[4-(trifluoromethyl)phenoxy]benzaldehyde |

90035-20-4 | 95% | 1g |

1632.0CNY | 2021-07-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SW264-250mg |

4-[4-(trifluoromethyl)phenoxy]benzaldehyde |

90035-20-4 | 95% | 250mg |

822CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SW264-5g |

4-[4-(trifluoromethyl)phenoxy]benzaldehyde |

90035-20-4 | 95% | 5g |

6522CNY | 2021-05-08 | |

| Ambeed | A189323-250mg |

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |

90035-20-4 | 95% | 250mg |

$72.0 | 2025-02-26 |

4-[4-(trifluoromethyl)phenoxy]benzaldehyde Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Cesium carbonate Catalysts: Cupric acetate Solvents: Dimethylformamide ; 5 h, 100 °C

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Dimethylacetamide ; reflux

Referência

- 5-Aryl-2,4-thiazolidinediones as selective PPARγ agonists, Bioorganic & Medicinal Chemistry Letters, 2003, 13(10), 1801-1804

Synthetic Routes 3

Condições de reacção

1.1 Reagents: 2,6-Lutidine , Oxygen Catalysts: Cerium trichloride Solvents: Acetonitrile ; 15 h, rt

Referência

- Chemoselective Decarboxylative Oxygenation of Carboxylic Acids To Access Ketones, Aldehydes, and Peroxides, Organic Letters, 2023, 25(14), 2482-2486

Synthetic Routes 4

Condições de reacção

1.1 Catalysts: Potassium carbonate Solvents: Dimethylformamide ; 6 h, 140 - 150 °C

Referência

- Synthesis and Structure-Activity Relationships for Extended Side Chain Analogues of the Antitubercular Drug (6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824), Journal of Medicinal Chemistry, 2015, 58(7), 3036-3059

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt → 100 °C; 100 °C → rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referência

- Discovery of novel cytochrome bc1 complex inhibitor based on natural product neopeltolide, Letters in Drug Design & Discovery, 2022, 19(4), 263-268

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Cesium carbonate , Oxygen Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium Solvents: Dimethylformamide ; 0.5 h, rt; 24 h, 100 °C

Referência

- The Coupling of Arylboronic Acids with Nitroarenes Catalyzed by Rhodium, Organic Letters, 2011, 13(7), 1726-1729

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Cesium carbonate Catalysts: Copper diacetate monohydrate Solvents: Dimethylformamide ; rt; 4 h, 100 °C

Referência

- Ligand-free copper-catalyzed O-arylation of nitroarenes with phenols, Tetrahedron, 2012, 68(43), 8905-8907

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Cesium carbonate , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Cupric acetate Solvents: Dimethylformamide ; rt; 48 h, 100 °C

Referência

- Ligand-free copper-catalyzed coupling of nitroarenes with arylboronic acids, Green Chemistry, 2012, 14(4), 912-916

4-[4-(trifluoromethyl)phenoxy]benzaldehyde Raw materials

- [4-(trifluoromethyl)phenyl]boronic acid

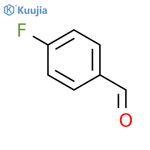

- 4-Fluorobenzaldehyde

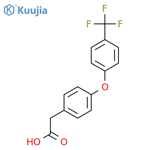

- 2-[4-[4-(Trifluoromethyl)phenoxy]phenyl]acetic acid

- alpha,alpha,alpha-Trifluoro-p-cresol

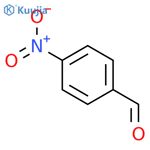

- 4-Nitrobenzaldehyde

4-[4-(trifluoromethyl)phenoxy]benzaldehyde Preparation Products

4-[4-(trifluoromethyl)phenoxy]benzaldehyde Literatura Relacionada

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

90035-20-4 (4-[4-(trifluoromethyl)phenoxy]benzaldehyde) Produtos relacionados

- 78725-46-9(3-[3-(trifluoromethyl)phenoxy]benzaldehyde)

- 2172576-86-0(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid)

- 1053656-95-3(2-Chloroethyl-(3-chloro-5-(trifluoromethy)-pyridin-2-yl)amine)

- 2641-01-2(2-(4-Dipropylaminophenylazo)benzoic acid)

- 1187171-65-8(4-(4-Isopropoxybenzoyl)isoquinoline)

- 118863-63-1(1H-1,2,4-TRIAZOLE, 3-[3-(TRIFLUOROMETHYL)PHENYL]-)

- 1803763-13-4(Ethyl 5-cyano-3-methoxy-2-(trifluoromethoxy)phenylacetate)

- 2138529-14-1(4-Methyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexan-1-one)

- 1154330-59-2(3-methyl-1-4-(propan-2-yl)phenylbutan-1-amine)

- 1314796-31-0(hGPR91 antagonist 3)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:90035-20-4)4-[4-(trifluoromethyl)phenoxy]benzaldehyde

Pureza:99%/99%/99%

Quantidade:1g/5g/10g

Preço ($):192.0/576.0/960.0